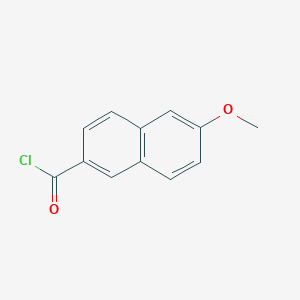

6-Methoxynaphthalene-2-carbonyl chloride

Overview

Description

6-Methoxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalene-2-carbonyl chloride can be synthesized through the reaction of 6-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction is as follows:

6-Methoxynaphthalene-2-carboxylic acid+SOCl2→6-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic substitution at the carbonyl group, forming esters, amides, or thioesters.

Reaction with Amines

6-Methoxynaphthalene-2-carbonyl chloride reacts with primary/secondary amines to form amides. For example, in the synthesis of bis-amide derivatives, the amino group of 1,3-phenylenediamines attacks the carbonyl chloride, yielding compounds like bis(2-(6-methoxynaphthalen-2-yl)carboxamide) .

Conditions :

Reaction with Alcohols

Esterification occurs with alcohols under mild conditions. For instance, reaction with methanol in the presence of TsOH produces methyl 6-methoxynaphthalene-2-carboxylate .

Mechanism :

-

Protonation of the carbonyl oxygen by acid.

-

Nucleophilic attack by the alcohol.

Electrophilic Aromatic Substitution

The methoxy group activates the naphthalene ring for electrophilic substitution, primarily at the 6-position due to steric and electronic effects .

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl₃), this acyl chloride participates in Friedel-Crafts reactions. For example, coupling with 2-methoxynaphthalene yields 6-acylnaphthalene derivatives .

Key Data :

-

Catalyst: AlCl₃ (1.1–1.2 eq.)

-

Solvent: Nitrobenzene or 1,2-dichloroethane

-

Temperature: 40–60°C

Mechanism :

-

AlCl₃ coordinates with the acyl chloride, generating an acylium ion.

-

Electrophilic attack at the activated aromatic ring position.

Suzuki–Miyaura Cross-Coupling

This compound participates in palladium-catalyzed cross-coupling with organoboron reagents to form biaryl ketones, crucial in pharmaceutical synthesis.

Reaction Example :

this compound + arylboronic acid → 6-methoxy-2-aroylnaphthalene

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DMF/water

-

Yield: 60–75%

Mechanism :

-

Oxidative addition of the acyl chloride to Pd(0).

-

Transmetalation with the boronic acid.

-

Reductive elimination to form the C–C bond.

Reduction to Alcohol

The carbonyl group is reduced to a hydroxymethylene group using agents like LiAlH₄:

Product : 2-(6-Methoxynaphthalen-2-yl)methanol

Yield : ~85%

Oxidation to Carboxylic Acid

Controlled oxidation (e.g., KMnO₄) converts the acyl chloride to 6-methoxynaphthalene-2-carboxylic acid, though this is less common due to competing hydrolysis .

Transacylation and Deacylation

Under acidic or high-temperature conditions, the acyl group may migrate or detach:

-

Transacylation : Acyl group shifts from the 1- to 6-position on the naphthalene ring .

-

Deacylation : Reversion to 6-methoxynaphthalene via HCl elimination (common in AlCl₃-catalyzed reactions) .

Reactivity Comparison with Analogues

| Reaction Type | This compound | 2-Acetyl-6-methoxynaphthalene |

|---|---|---|

| Friedel-Crafts Acylation | High reactivity (acyl chloride) | Lower (ketone requires activation) |

| Suzuki Coupling | Direct participation | Not applicable |

| Nucleophilic Substitution | Fast (Cl⁻ leaving group) | Slow (requires deprotonation) |

Scientific Research Applications

Medicinal Chemistry

6-Methoxynaphthalene-2-carbonyl chloride is primarily recognized as an intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. Its structure allows for the modification and development of compounds with significant biological activity.

Key Findings:

- Synthesis of NSAIDs: The compound serves as a crucial building block in the production of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties. Research indicates that derivatives synthesized from this compound exhibit enhanced efficacy and reduced side effects compared to traditional NSAIDs .

- Anticancer Activity: Recent studies have shown that certain derivatives of this compound possess potential anticancer properties. For instance, novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. Its reactivity allows chemists to create complex organic molecules through acylation reactions.

Applications:

- Intermediate in Synthesis: It acts as an acylating agent in the synthesis of various naphthalene derivatives, which are important in developing dyes, fragrances, and other organic compounds .

- Functionalization of Aromatic Compounds: The compound can be used to functionalize aromatic systems, enhancing their chemical properties for further applications in research and industry.

Industrial Applications

The compound's utility extends beyond the laboratory into industrial applications, particularly in the manufacturing of specialty chemicals.

Uses:

- Fragrance and Dye Production: Due to its aromatic nature, this compound is employed in producing fragrances and colorants. Its derivatives can impart desirable scents and colors to various products.

- Green Chemistry Initiatives: The synthesis methods developed for this compound often emphasize environmentally friendly practices, making it suitable for green chemistry applications. Such methods typically involve mild reaction conditions and high yields, reducing waste and energy consumption .

Case Studies

Mechanism of Action

The mechanism of action of 6-methoxynaphthalene-2-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce acyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

- 6-Methoxynaphthalene-2-carboxylic acid

- 6-Methoxynaphthalene-2-sulfonyl chloride

- 6-Methoxy-2-naphthaldehyde

Uniqueness

6-Methoxynaphthalene-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances the reactivity of the naphthalene ring towards electrophilic aromatic substitution, distinguishing it from other similar compounds .

Biological Activity

6-Methoxynaphthalene-2-carbonyl chloride (MNC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological effects, mechanisms of action, and therapeutic potential of MNC, along with relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₉ClO₂. The compound features a naphthalene ring substituted with a methoxy group at the 6-position and a carbonyl chloride at the 2-position, which plays a crucial role in its reactivity and biological activity.

Biological Activity Overview

Research indicates that MNC exhibits various biological activities, including:

- Antiparasitic Activity : MNC has been evaluated for its effectiveness against several protozoan parasites such as Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum. The compound demonstrated moderate activity against these pathogens, suggesting its potential as an antiparasitic agent .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against pathogenic strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : MNC derivatives have been studied for their antifungal properties against various fungal pathogens, indicating a broad spectrum of activity that could be harnessed in clinical applications .

The proposed mechanisms by which MNC exerts its biological effects include:

- Enzyme Inhibition : MNC may interact with specific enzymes involved in metabolic pathways of parasites and bacteria, leading to inhibition of their growth.

- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating cellular uptake and subsequent action within target cells.

- Reactive Intermediates : The carbonyl chloride moiety can form reactive intermediates that may covalently modify biomolecules, disrupting normal cellular functions.

Table 1: Antiparasitic Activity of this compound

| Parasite | IC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| T. b. rhodesiense | 5.0 | 10 |

| L. donovani | 8.0 | 8 |

| P. falciparum | 12.0 | 5 |

IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. The Selectivity Index is calculated as the ratio of IC₅₀ for mammalian cells to IC₅₀ for parasites.

Case Study: Evaluation Against P. falciparum

In a study assessing the efficacy of various compounds against chloroquine-resistant strains of P. falciparum, MNC was found to exhibit an IC₅₀ value of 12 µg/mL. This indicates moderate effectiveness compared to established antimalarial drugs. Further structure-activity relationship studies suggested that modifications to the naphthalene ring could enhance potency .

Safety and Toxicity Profile

The safety profile of MNC has been evaluated in vitro using mammalian cell lines. Results indicated that while MNC exhibits antiparasitic activity, it also shows cytotoxicity at higher concentrations. Therefore, optimizing dosage and formulation is critical for therapeutic applications .

Q & A

Basic Question: What are the standard methods for synthesizing 6-methoxynaphthalene-2-carbonyl chloride, and how can purity be validated?

Advanced Question : How can researchers optimize reaction conditions to minimize side products (e.g., isomerization or over-chlorination) during synthesis?

Methodological Answer :

- Synthesis : Common routes involve Friedel-Crafts acylation of 2-methoxynaphthalene followed by chlorination using reagents like thionyl chloride (SOCl₂). Purity is validated via GC-MS (>98% purity thresholds are typical ).

- Optimization : Use kinetic studies to monitor reaction intermediates (e.g., via HPLC ). Adjust stoichiometry of SOCl₂ to avoid over-chlorination and employ low-temperature conditions (-10°C) to suppress isomerization. Confirm product stability using FT-IR to track carbonyl chloride peaks (1770–1820 cm⁻¹) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Advanced Question : How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer :

- Basic Techniques : ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbon at δ 165–170 ppm) and mass spectrometry (parent ion at m/z 230–235) .

- Advanced Resolution : Compare data against deuterated analogs (e.g., 2-Methoxynaphthalene-1,3,4,5,6,7,8-d₇) to isolate environmental effects on shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals and validate against computational predictions (DFT calculations) .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Advanced Question : How can degradation products be identified and quantified under long-term storage?

Methodological Answer :

- Storage : Store in airtight, amber glassware under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to humidity (>30% RH) .

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor hydrolysis to 6-methoxynaphthalene-2-carboxylic acid via HPLC-UV (λ = 254 nm). Quantify using a validated calibration curve (R² ≥ 0.995) .

Basic Question: What protocols are used for assessing acute toxicity in animal models?

Advanced Question : How can experimental design mitigate bias in toxicity studies (e.g., dose selection, control groups)?

Methodological Answer :

- Basic Protocol : Follow OECD Guideline 423, using graded doses (10–300 mg/kg) in rodents. Track mortality, organ weights, and histopathology .

- Bias Mitigation : Randomize dose administration and conceal allocation (Table C-7, ). Use blinded histopathological analysis and include positive controls (e.g., naphthalene derivatives). Apply risk-of-bias criteria (): Address indirectness (e.g., species relevance) and inconsistency (e.g., inter-lab variability) by replicating studies across ≥2 models .

Basic Question: How does this compound interact with nucleophiles in synthetic pathways?

Advanced Question : What computational methods predict reactivity trends with diverse nucleophiles (e.g., amines vs. alcohols)?

Methodological Answer :

- Basic Mechanism : The carbonyl chloride reacts with nucleophiles (e.g., amines) via SN², forming amides. Monitor reaction progress via TLC (Rf shift).

- Computational Modeling : Use density functional theory (DFT) to calculate electrophilicity indices (ω) and Fukui functions. Compare with experimental kinetic data (k₂ for amine vs. alcohol reactions). Validate using isotopic labeling (e.g., ¹⁸O tracking) .

Basic Question: How should researchers evaluate conflicting data on the compound’s environmental persistence?

Advanced Question : What frameworks assess the reliability of ecotoxicological studies with contradictory half-life estimates?

Methodological Answer :

- Basic Evaluation : Compare study conditions (pH, temperature, microbial activity) using meta-analysis . Prioritize studies with GC-ECD or LC-MS/MS detection .

- Advanced Framework : Apply confidence rating systems ( ): Lower confidence for studies with indirect exposure routes (e.g., non-aqueous media) or high imprecision (wide 95% CIs). Use sensitivity analysis to weight studies by methodological rigor (e.g., randomization, blinding) .

Properties

IUPAC Name |

6-methoxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTDAFGJXADTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503981 | |

| Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58601-32-4 | |

| Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.